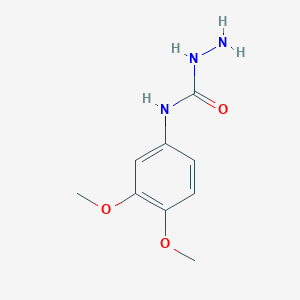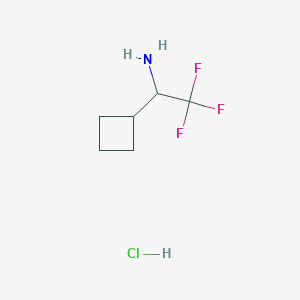![molecular formula C9H11BrN2O2 B2552129 3-amino-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid hydrobromide CAS No. 1820705-02-9](/img/structure/B2552129.png)
3-amino-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid hydrobromide is a useful research compound. Its molecular formula is C9H11BrN2O2 and its molecular weight is 259.103. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compounds Synthesis
Heterocyclic compounds containing pyridine moieties, similar to the specified compound, are synthesized for various applications. For example, novel 1,2,4-oxadiazole heterocyclic compounds have been developed, expected to exhibit hypertensive activity due to their unique structural features (Kumar & Mashelker, 2007). Such synthetic approaches highlight the potential for creating compounds with significant biological activities.
Antibacterial Agents
Research on pyridonecarboxylic acids demonstrates their utility as antibacterial agents, where derivatives have shown promising activity against various bacterial strains (Egawa et al., 1984). This application is crucial in pharmaceutical research, where new antibacterial agents are constantly sought to combat resistant bacterial infections.
Heterocyclic Compound Reactions
Studies on reactions of heterocyclic compounds containing cyclopenta and pyridine rings offer insights into the synthesis of new materials with potential applications in pharmaceuticals, agrochemicals, and materials science. For instance, compounds with cycloalka[e]thieno[2,3-b]pyridine moieties have been synthesized, showcasing the versatility of heterocyclic compounds in organic synthesis (Al‐Sehemi & Bakhite, 2005).
Antimicrobial Activity
Pyridazine derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating the importance of heterocyclic chemistry in discovering new antimicrobials (El-Mariah, Hosny, & Deeb, 2006). Such research is pivotal for addressing the ongoing challenge of microbial resistance.
Propriétés
IUPAC Name |
3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.BrH/c10-8-7(9(12)13)6-3-1-2-5(6)4-11-8;/h4H,1-3H2,(H2,10,11)(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZCGOREECRBBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(C(=C2C1)C(=O)O)N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4,6-bis({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2552048.png)
![N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2552051.png)
![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2552053.png)

![1-[2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2552057.png)

![2-Amino-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide](/img/structure/B2552059.png)






